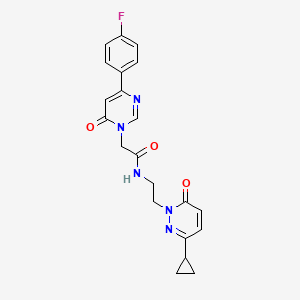

![molecular formula C20H18N4O6S B3020619 2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 449792-90-9](/img/structure/B3020619.png)

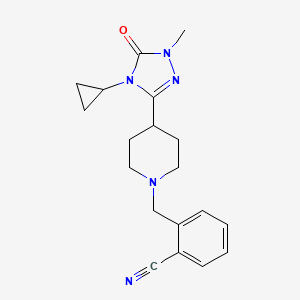

2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as benzamide derivatives and nitrophenyl groups, which are of interest in the field of medicinal chemistry due to their potential biological applications and ability to bind nucleotide protein targets . Additionally, the synthesis of optically active compounds with nitrophenyl groups, as seen in the synthesis of nicardipine, indicates the relevance of such structural features in pharmaceuticals, particularly in compounds that exhibit vasodilating activity .

Synthesis Analysis

The synthesis of related benzamide derivatives is reported in the first paper, where the authors describe the use of 4-aminophenazone, an anti-inflammatory drug, as a precursor . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds typically involve multi-step reactions that may include the formation of intermediates, such as dihydropyrazoles, and subsequent functionalization to introduce various substituents, including nitrophenyl groups. The synthesis of nicardipine, which contains a nitrophenyl group, involves resolution of intermediates using chiral agents, indicating the importance of stereochemistry in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives and compounds with nitrophenyl groups often includes a core heterocyclic framework, which in the case of the compound , is likely to be a thieno[3,4-c]pyrazole ring system. The presence of a 4-nitrophenyl group suggests that the compound may have electron-withdrawing properties that could affect its reactivity and binding affinity to biological targets . The optically active nature of nicardipine also suggests that chirality could be an important feature in the molecular structure of related compounds .

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives and nitrophenyl-containing compounds can vary widely depending on the functional groups present. Benzamide derivatives can undergo reactions typical of amides, such as hydrolysis, while nitro groups can participate in reduction reactions or act as electrophiles in aromatic substitution reactions. The biological evaluation of benzamide derivatives against various enzymes suggests that these compounds can interact with biological macromolecules, potentially leading to inhibition or modulation of enzymatic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide" would likely include moderate solubility in organic solvents due to the presence of both polar (amide, nitro) and nonpolar (aromatic rings, ethoxy group) moieties. The compound's melting point, boiling point, and stability would depend on the rigidity of the molecular structure and the strength of intermolecular forces. The presence of a nitro group and a benzamide moiety suggests that the compound may have acidic or basic properties, which could influence its solubility in aqueous solutions and its pharmacokinetic profile .

科学的研究の応用

Chemical Synthesis and Ring Transformation

The compound 2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is involved in complex chemical synthesis processes, such as the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles. This process involves reactions with various amino compounds to yield pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines], showcasing the compound's role in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Kurasawa et al., 1988).

Heterocyclic Compound Synthesis

This compound also plays a role in the synthesis of diverse heterocyclic compounds, such as quinoxaline, benzothiadiazine, benzoxadiazine, quinazolinone, and pyrazolo[3,4-d]pyridazine derivatives. These synthetic pathways involve reactions with various nucleophiles and have implications for the development of new pharmaceuticals with a range of biological activities (Zohdi et al., 1997).

Antiviral Activity

The compound is a precursor in the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which have been tested for anti-influenza A virus (H5N1) activity. This research demonstrates the compound's potential utility in the development of antiviral agents, highlighting its importance in medicinal chemistry and pharmacology (Hebishy et al., 2020).

特性

IUPAC Name |

2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O6S/c1-2-30-18-6-4-3-5-15(18)20(25)21-19-16-11-31(28,29)12-17(16)22-23(19)13-7-9-14(10-8-13)24(26)27/h3-10H,2,11-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHPOILKSZBWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B3020539.png)

![1-(2-(2,6-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B3020542.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate](/img/structure/B3020544.png)

![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3020545.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B3020548.png)

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3020551.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020557.png)